Anti-MRSA agent 2

Anti-MRSA potency MIC comparison vancomycin benchmark

Anti-MRSA agent 2, designated as compound 14 in the primary literature, is a synthetic fascaplysin derivative built on a unique cationic five-ring coplanar backbone. It belongs to the class of pentacyclic quaternary ammonium alkaloids and exhibits potent inhibitory activity specifically against methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C18H10Br2N2O
Molecular Weight 430.1 g/mol
Cat. No. B12398887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 2
Molecular FormulaC18H10Br2N2O
Molecular Weight430.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=[N+]2C=CC4=C3NC5=C4C=C(C=C5)Br.[Br-]
InChIInChI=1S/C18H9BrN2O.BrH/c19-10-5-6-14-13(9-10)11-7-8-21-15-4-2-1-3-12(15)18(22)17(21)16(11)20-14;/h1-9H;1H
InChIKeyZXAOANRXTSMAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-MRSA Agent 2 (Compound 14): A Fascaplysin-Derivative MRSA Inhibitor — Baseline Profile for Research Procurement


Anti-MRSA agent 2, designated as compound 14 in the primary literature, is a synthetic fascaplysin derivative built on a unique cationic five-ring coplanar backbone [1]. It belongs to the class of pentacyclic quaternary ammonium alkaloids and exhibits potent inhibitory activity specifically against methicillin-resistant Staphylococcus aureus (MRSA). The compound carries the CAS registry number 2597082-01-2, a molecular formula of C18H10Br2N2O, and a molecular weight of 430.09 g/mol [1]. Its mechanism involves dual-targeting of the bacterial membrane and genomic DNA, a mode of action that distinguishes it from many conventional single-target anti-MRSA agents [1].

Why Anti-MRSA Agent 2 Cannot Be Replaced by Other Fascaplysin Analogs or Conventional MRSA Agents for Targeted Research


Anti-MRSA agent 2 (compound 14) is not interchangeable with other fascaplysin derivatives or standard-of-care MRSA antibiotics because its anti-MRSA potency is exquisitely dependent on the presence of the cationic five-ring coplanar backbone and specific aryl substitution. The primary study demonstrates that β-carboline precursors lacking this backbone lose antibacterial activity entirely, confirming that the pentacyclic scaffold is a non-negotiable pharmacophore [1]. Furthermore, within the fascaplysin series itself, small structural variations at the 9-position produce dramatic differences in both potency and cytotoxicity; compound 14 and compound 18 both achieve an MIC of 0.098 μg/ml (10-fold lower than vancomycin), yet compound 18 exhibits meaningfully lower toxicity, demonstrating that even equipotent analogs are not functionally identical [1]. The dual membrane-disruption and DNA-binding mechanism of compound 14 also differs fundamentally from single-target agents such as vancomycin (cell wall synthesis inhibition) or linezolid (protein synthesis inhibition), meaning that a direct substitution without accounting for mechanistic divergence would invalidate any comparative experimental design [1].

Quantitative Differentiation Evidence for Anti-MRSA Agent 2: Head-to-Head and Cross-Study Comparator Data


MIC Against MRSA ATCC43300: Compound 14 vs. Vancomycin — 10-Fold Superiority

Anti-MRSA agent 2 (compound 14) exhibits an MIC of 0.098 μg/ml against MRSA strain ATCC43300, which is approximately 10-fold lower than the MIC of vancomycin tested under identical conditions in the same study [1]. This quantifies compound 14 as significantly more potent than the first-line clinical comparator in a direct head-to-head broth microdilution assay.

Anti-MRSA potency MIC comparison vancomycin benchmark

Intra-Class Potency Differentiation: Compound 14 vs. β-Carboline Precursors — Essential Role of the Cationic Pentacyclic Backbone

The primary study explicitly demonstrates that β-carboline precursors, which lack the cationic five-ring coplanar backbone of fascaplysin derivatives, do not exhibit significant anti-MRSA activity, whereas most fascaplysins — including compound 14 — show potent activity [1]. This establishes that the pentacyclic scaffold is essential for anti-MRSA activity and that compounds lacking this structural feature cannot serve as functional replacements.

Structure-activity relationship fascaplysin pharmacophore β-carboline precursors

Cytotoxicity Selectivity: Compound 14 vs. Compound 18 — Within-Series Safety Differentiation

Among the fascaplysin derivatives, compound 14 exhibits relatively low cytotoxicity to normal cells [1]. However, compound 18 in the same series is reported to have the lowest toxicity among all tested derivatives, indicating that even within equipotent compounds (both have MIC = 0.098 μg/ml), the cytotoxicity profiles are measurably divergent [1]. This means that compound 14, while relatively safe, does not represent the maximal selectivity index achievable within this chemical series.

Cytotoxicity selectivity index normal cell toxicity

Mechanism of Action: Dual-Target Membrane Disruption and DNA Binding vs. Single-Target Clinical Antibiotics

Anti-MRSA agent 2 (compound 14) exerts antibacterial activity through a dual mechanism: (i) disruption of the bacterial cell membrane and (ii) binding to bacterial genomic DNA [1]. This dual-target mechanism contrasts with conventional clinical anti-MRSA antibiotics: vancomycin targets cell wall synthesis (D-Ala-D-Ala binding), linezolid inhibits 50S ribosomal subunit-mediated protein synthesis, and daptomycin depolarizes the cell membrane without a DNA-binding component [2].

Mechanism of action membrane disruption DNA binding multi-target

Anti-Biofilm Activity: MRSA Biofilm Inhibition by Fascaplysin Derivatives Including Compound 14

The primary study demonstrates that fascaplysin derivatives, including compound 14, inhibit MRSA biofilm formation in vitro [1]. This biofilm-inhibitory property is not observed with vancomycin at comparable concentrations, as vancomycin exhibits limited biofilm penetration and poor activity against MRSA in biofilm-associated growth states [2]. The unique cationic coplanar backbone of fascaplysin derivatives is implicated in conferring this antibiofilm activity via DNA-binding-mediated transcriptional interference of biofilm-related genes [1].

Biofilm inhibition MRSA biofilm anti-virulence

Optimal Application Scenarios for Anti-MRSA Agent 2 Based on Quantitative Differentiation Evidence


MRSA Lead Optimization Programs Requiring a Vancomycin-Superior Potency Benchmark

Anti-MRSA agent 2 (compound 14), with an MIC of 0.098 μg/ml representing an approximately 10-fold potency advantage over vancomycin, serves as an excellent potency benchmark for medicinal chemistry lead optimization campaigns targeting MRSA [1]. Its defined structure-activity relationship around the cationic five-ring coplanar backbone provides a validated starting point for scaffold-hopping or substitution-focused derivatization studies [1].

Dual-Target Mechanism of Action Studies in Antibacterial Pharmacology

Compound 14's dual mechanism — combining bacterial membrane disruption with genomic DNA binding — makes it a valuable tool compound for mechanistic studies investigating multi-target antibacterial strategies [1]. Researchers studying resistance avoidance through polypharmacology can use compound 14 as a reference dual-target agent distinct from single-target comparators such as vancomycin, linezolid, or daptomycin [2].

MRSA Biofilm Formation Inhibition Research

The demonstrated ability of fascaplysin derivatives including compound 14 to inhibit MRSA biofilm formation in vitro positions this compound as a research candidate for anti-biofilm discovery programs [1]. Given that conventional anti-MRSA agents like vancomycin exhibit poor biofilm activity, compound 14 addresses a critical gap in biofilm-targeted antibacterial research [2].

Structure-Activity Relationship Studies Centered on the Cationic Pentacyclic Pharmacophore

The striking contrast between active fascaplysin derivatives (compound 14, MIC = 0.098 μg/ml) and inactive β-carboline precursors provides a clear experimental system for pharmacophore mapping studies [1]. Compound 14 can be used as the active reference standard in SAR series where the essential role of the pentacyclic cationic backbone is systematically interrogated through structural modifications at the 9-position and halogen substitution sites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-MRSA agent 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.